![molecular formula C17H15N3O2 B3025230 2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid CAS No. 904815-26-5](/img/structure/B3025230.png)

2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid

Übersicht

Beschreibung

“2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” is a chemical compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol. It belongs to the class of quinoxalines, which are bicyclic aromatic heterocyclic systems, also known as benzopyrazines, containing a benzene ring and a pyrazine ring .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been a significant area of research due to their potential biological and pharmaceutical properties . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

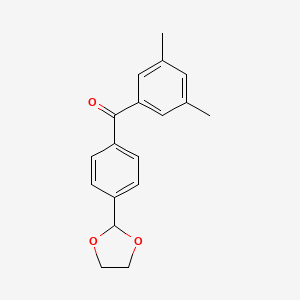

Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The structure of “2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” would be a derivative of this basic quinoxaline structure.

Chemical Reactions Analysis

Quinoxalines and their derivatives have been synthesized using various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .

Physical And Chemical Properties Analysis

“2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” is a chemical compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

DMAPQ has demonstrated promising anticancer potential. Researchers have explored its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s ability to interfere with key signaling pathways makes it an interesting candidate for targeted cancer therapies .

Photodynamic Therapy (PDT)

In PDT, light-sensitive compounds generate reactive oxygen species upon exposure to light, selectively destroying cancer cells. DMAPQ, due to its photophysical properties, can serve as a photosensitizer in PDT. Its absorption in the visible range makes it suitable for tumor-specific treatment .

Organic Light-Emitting Diodes (OLEDs)

DMAPQ’s π-conjugated structure qualifies it for use in OLEDs. By incorporating it into emissive layers, researchers have achieved efficient electroluminescence. Its electron-transporting properties contribute to OLED performance .

Antibacterial Agents

Studies have explored DMAPQ derivatives as potential antibacterial agents. Their activity against Gram-positive and Gram-negative bacteria suggests a novel avenue for combating drug-resistant pathogens .

Dye-Sensitized Solar Cells (DSSCs)

DMAPQ derivatives have been investigated as sensitizers in DSSCs. Their absorption in the visible spectrum allows efficient light harvesting, contributing to enhanced solar cell efficiency .

Quinoxaline-Based Fluorescent Probes

Researchers have designed fluorescent probes based on DMAPQ derivatives. These probes selectively bind to specific biomolecules (e.g., proteins, nucleic acids) and enable visualization of cellular processes. Their use in live-cell imaging and diagnostics is an exciting prospect .

Zukünftige Richtungen

Quinoxalines and their derivatives have attracted considerable attention due to their potential biological and pharmaceutical properties . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of “2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid” and similar compounds may involve further exploration of their synthesis, functionalization, and potential biological and pharmaceutical activities.

Wirkmechanismus

Target of Action

Quinoxaline derivatives are known to have a wide range of biological activities . They are used as dyes, pharmaceuticals, and antibiotics .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which is relevant to the compound, involves the formation of a new carbon-carbon bond, which can significantly affect the structure and function of biomolecules .

Result of Action

Quinoxaline derivatives are known to have a wide range of biological activities .

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-20(2)12-8-6-11(7-9-12)15-10-18-16-13(17(21)22)4-3-5-14(16)19-15/h3-10H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNMFUOEJIFFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid | |

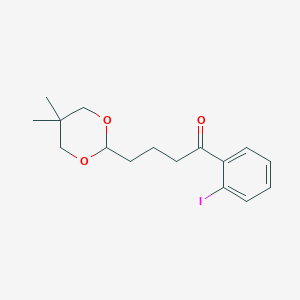

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

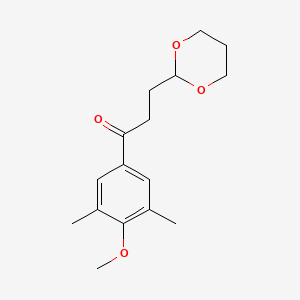

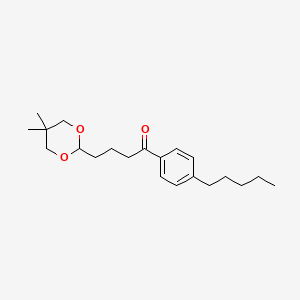

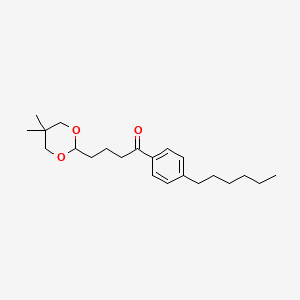

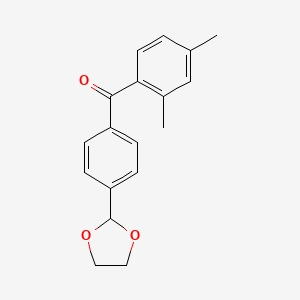

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)